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Compound of Interest

4-Ethoxycarbonylphenylboronic
Compound Name:

acid

Cat. No.: B023478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxycarbonylphenylboronic
acid, a key building block in modern organic synthesis and drug discovery. This document
outlines its chemical and physical properties, provides detailed experimental protocols for its
synthesis and application in cross-coupling reactions, and illustrates its role in the development
of biologically active compounds.

Core Properties and Identification

4-Ethoxycarbonylphenylboronic acid, a white to off-white crystalline powder, is an
organoboron compound widely utilized in synthetic chemistry.[1] Its structure, featuring both a
boronic acid and an ethoxycarbonyl group, makes it a versatile reagent, particularly in
palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers
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Identifier Value
CAS Number 4334-88-7
Molecular Formula C9H11BO4[2]

IUPAC Name [4-(ethoxycarbonyl)phenyl]boronic acid
4-(Ethoxycarbonyl)benzeneboronic acid, 4-

Synonyms Carboethoxybenzeneboronic acid, Ethyl 4-
boronobenzoate[1]

InChl Key ZLNFACCFYUFTLD-UHFFFAOYSA-N

SMILES CCOC(=0O)clcce(ccl)B(O)O

Table 2: Physicochemical Properties

Property Value

Molecular Weight 193.99 g/mol [2]

Melting Point 135 °C (decomposes)

Appearance White to off-white powder or crystals
Solubility Soluble in polar organic solvents

Experimental Protocols

Synthesis of 4-Ethoxycarbonylphenylboronic Acid

This protocol describes the synthesis of 4-Ethoxycarbonylphenylboronic acid from 4-

carboxyphenylboronic acid via Fischer esterification.

Materials:

» 4-Carboxyphenylboronic acid

e Anhydrous ethanol
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e Hydrochloric acid (HCI)

e 100 mL three-necked round-bottomed flask
o Condenser

e Thermometer

o Stirrer

e Heating mantle

Procedure:

e In a 100 mL three-necked round-bottomed flask equipped with a condenser, thermometer,
and stirrer, dissolve 4-carboxyphenylboronic acid (e.g., 350 mg, 2.109 mmol) in anhydrous
ethanol (10 mL).[3]

e Prepare a mixed ethanol/HCI solution (10 mL) with a pH of approximately 3.0 and add it to
the reaction mixture.[3]

o Heat the mixture to 70°C and allow it to reflux for 1 hour.[3]

» After the reaction is complete, cool the mixture to room temperature and continue stirring
overnight.[3]

o Concentrate the reaction mixture under reduced pressure.[3]
» Dissolve the resulting concentrate in ethyl acetate and wash with water.[3]

» Dry the organic layer with potassium carbonate, filter, and concentrate under reduced
pressure to yield the final product as a white solid.[3]

Purification (Optional):

For higher purity, the crude product can be purified using silica gel chromatography with a
hexane:ethyl acetate eluent, followed by reversed-phase column chromatography.[3]
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Application in Suzuki-Miyaura Cross-Coupling Reaction

4-Ethoxycarbonylphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling

reactions for the formation of carbon-carbon bonds.[4] Below is a general protocol for the

coupling of an aryl halide with 4-Ethoxycarbonylphenylboronic acid.

Materials:

Aryl halide (e.qg., aryl bromide or iodide)
4-Ethoxycarbonylphenylboronic acid

Palladium catalyst (e.g., Pd(PPh3)4 or PdCI2(dppf))
Base (e.g., K2CO3, Na2CO3, or K3P0O4)

Solvent (e.g., toluene, dioxane, or DMF)

Reaction vessel (e.g., Schlenk flask or microwave vial)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a reaction vessel, combine the aryl halide (1.0 equiv.), 4-Ethoxycarbonylphenylboronic
acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

Add the chosen solvent to the mixture.
Degas the mixture by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.

Add the palladium catalyst (0.05-0.1 equiv.) to the reaction mixture under the inert
atmosphere.

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the
required time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through celite to remove the catalyst.

The filtrate can then be subjected to a standard aqueous workup, followed by extraction with
an organic solvent.

The combined organic layers are dried over a drying agent (e.g., Na2S0O4 or MgS0O4),
filtered, and concentrated under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Role in Drug Discovery and Development

While 4-Ethoxycarbonylphenylboronic acid is not typically a pharmacologically active agent
itself, it serves as a crucial building block in the synthesis of more complex molecules with
therapeutic potential.[4] Its utility in Suzuki-Miyaura coupling allows for the efficient construction
of biaryl structures, which are common motifs in many approved drugs.[5][6]

The boronic acid functional group has seen increasing use in drug design, with several FDA-
approved boronic acid-containing drugs now on the market.[7] The incorporation of boron can
enhance potency and improve the pharmacokinetic profile of drug candidates.[7]

Below is a conceptual workflow illustrating how 4-Ethoxycarbonylphenylboronic acid can be
utilized in a drug discovery program.
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Caption: Conceptual workflow from starting material to biological target.
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In this workflow, 4-Ethoxycarbonylphenylboronic acid is used in a Suzuki-Miyaura coupling
reaction to generate a biaryl intermediate. This intermediate then undergoes further chemical
modifications to produce a final drug candidate. This candidate is designed to interact with a
specific biological target, thereby modulating a signaling pathway implicated in a disease state.

Conclusion

4-Ethoxycarbonylphenylboronic acid is a valuable and versatile reagent for researchers and
professionals in organic synthesis and drug development. Its well-defined properties and
reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling
make it an indispensable tool for the construction of complex molecular architectures, including
those with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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